Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester, a sulfonyl group, and a fluorophenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenoxypropyl Moiety: This step involves the reaction of the piperidine derivative with a fluorophenoxypropyl halide under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydroxide (NaOH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-((3-(4-chlorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate
- Ethyl 1-((3-(4-bromophenoxy)propyl)sulfonyl)piperidine-3-carboxylate
- Ethyl 1-((3-(4-methylphenoxy)propyl)sulfonyl)piperidine-3-carboxylate
Uniqueness
Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications compared to its analogs.
Properties
IUPAC Name |
ethyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-2-23-17(20)14-5-3-10-19(13-14)25(21,22)12-4-11-24-16-8-6-15(18)7-9-16/h6-9,14H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJGLNWLYVXCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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